Fluorescence Quantum Yield of Hexabromosubnaphthalocyanine: Balanced Emission vs. Heavy-Atom Quenching Compared with Fluoro, Chloro, and Iodo Congeners
The chloroboron(III) hexabromosubnaphthalocyanine derived from 6,7-dibromonaphthalene-2,3-dicarbonitrile exhibits a fluorescence quantum yield (Φ) of 0.11, which is intermediate between the hexachloro (Φ = 0.20), hexafluoro (Φ = 0.22), and hexaiodo (Φ = 0.05) analogs [1]. The bromine congener retains sufficient radiative emission for imaging while providing moderate heavy-atom enhancement of intersystem crossing, unlike the iodo derivative whose singlet excited state is nearly completely deactivated [1].
| Evidence Dimension | Fluorescence quantum yield (Φ) of chloroboron(III) hexahalosubnaphthalocyanines |
|---|---|
| Target Compound Data | Φ = 0.11 (hexabromo) |
| Comparator Or Baseline | hexafluoro Φ = 0.22; hexachloro Φ = 0.20; hexaiodo Φ = 0.05 |
| Quantified Difference | 54% lower Φ than hexafluoro; 120% higher Φ than hexaiodo |
| Conditions | Fluorescence spectroscopy of chloroboron(III) complexes in solution |
Why This Matters
A researcher selecting a heavy-atom photosensitizer that must retain detectable fluorescence emission for theranostic imaging will find the bromo derivative uniquely positioned between the bright chloro/fluoro and the dark iodo analogs.
- [1] Shirai K, Takagi A, Taniwaki R, et al. Synthesis of chloroboron(III) 3,4,12,13,21,22-hexabromosubnaphthalocyanine under high dilution conditions and comparative studies of effects of halogenation on physicochemical properties of subnaphthalocyanines. Tetrahedron. 2018;74(31):4220-4225. doi:10.1016/j.tet.2018.06.043 View Source
